molecular formula C23H23N5O4 B2934527 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1448126-59-7

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2934527
CAS No.: 1448126-59-7
M. Wt: 433.468
InChI Key: WQIDKHPVMSTVAF-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-24-22(32-27-14)11-15-7-5-6-8-18(15)25-23(29)20-13-19(26-28(20)2)17-12-16(30-3)9-10-21(17)31-4/h5-10,12-13H,11H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIDKHPVMSTVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O3C_{23}H_{26}N_4O_3 with a molecular weight of approximately 394.48 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group and an oxadiazole moiety, which are key to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in various assays:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes linked to disease processes. Notably, it showed potential in inhibiting human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in cancer progression and metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins involved in cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Signaling Pathways : It has been suggested that the compound interferes with critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various experimental models:

  • A study conducted by Arafa et al. demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple cancer cell lines with varying IC50 values . The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutic agents.
  • Another investigation revealed that compounds containing the oxadiazole moiety were effective against multidrug-resistant bacterial strains, suggesting their potential use as antimicrobial agents .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (µM)
AnticancerPC-30.67
AnticancerHCT-1160.80
AnticancerACHN0.87
Enzyme InhibitionHDSirt20.24
Enzyme InhibitionCA0.96

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